Bromhexine N-Oxide is derived from bromhexine, which was developed in the late 1950s and introduced into medical use in the 1960s. The compound is classified under several categories, including pharmaceutical intermediates and impurities. Its specific classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) remains largely undefined due to a lack of comprehensive data on its hazardous properties .
Bromhexine N-Oxide can be synthesized through various organic synthesis methods, typically involving the oxidation of bromhexine or its derivatives. One common method includes the reaction of bromhexine with oxidizing agents that facilitate the introduction of an oxide group to the nitrogen atom in the amine structure.
For instance, one synthesis route may involve treating bromhexine with hydrogen peroxide or other suitable oxidants under controlled conditions to yield bromhexine N-Oxide. The process often requires careful monitoring of reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of Bromhexine N-Oxide features a dibromobenzyl moiety attached to a cyclohexylamine backbone with an oxide functional group. The structural formula can be represented as follows:
Key structural data includes:
While Bromhexine N-Oxide itself does not have well-documented therapeutic applications, it is presumed to share some mechanistic properties with bromhexine. Bromhexine primarily acts by enhancing mucociliary clearance through:
Given that Bromhexine N-Oxide is closely related to bromhexine, it may play a role in similar physiological processes, although specific data on its action mechanism are scarce .
Bromhexine N-Oxide exhibits several physical and chemical properties that are important for its handling and application:
Due to insufficient data on its precise physical characteristics, further empirical studies are needed to fully characterize these properties .
Bromhexine N-Oxide primarily finds application in scientific research rather than direct clinical use. Its roles include:
The compound's utility lies within laboratory settings focused on drug formulation quality control rather than therapeutic applications .
Bromhexine N-Oxide (C₁₄H₂₀Br₂N₂O; MW 392.13 g/mol) is primarily synthesized through the oxidation of the tertiary amine group in bromhexine. The main approaches include:
Table 1: Synthetic Methods for Bromhexine N-Oxide
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
H₂O₂ Oxidation | 30% H₂O₂, MeOH, 50°C, 24 h | 85–92 | >95 |
Reductive Amination + Oxidation | NaBH₄, then H₂O₂, pH 8.5–9.0 | 78–85 | 92–95 |
Catalytic Oxidation | Pd/C, CH₃CN, 6 h | 80–88 | 88–90 |
Bromhexine N-Oxide undergoes pH-dependent degradation via N-oxide bond cleavage:
Table 2: Degradation Kinetics of Bromhexine N-Oxide at 40°C
pH | Rate Constant (h⁻¹) | Half-Life (h) | Major Degradant |
---|---|---|---|
3.0 | 0.021 ± 0.003 | 33.0 | N-desmethyl bromhexine |
7.0 | 0.048 ± 0.005 | 14.4 | N-desmethyl bromhexine |
10.0 | 0.112 ± 0.009 | 6.2 | N-desmethyl bromhexine |
The formation of Bromhexine N-Oxide proceeds through a nucleophilic addition-elimination mechanism:
Bromhexine N-Oxide exhibits distinct stability behavior compared to bromhexine:
Table 3: Stability Comparison of Bromhexine vs. Bromhexine N-Oxide
Stress Condition | Bromhexine Degradation (%) | Bromhexine N-Oxide Degradation (%) | Major Degradants |
---|---|---|---|
Heat (60°C/14 days) | 8–12 | 25–30 | Demethylated products |
Oxidation (0.1% H₂O₂) | 10–15 | 35–40 | N-nitrosamines, N-desmethyl derivatives |
Acid Hydrolysis (0.1M HCl) | 5–8 | 18–22 | Debrominated anilines |
Alkaline Hydrolysis (0.1M NaOH) | 20–25 | 50–55 | Phenolic compounds |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7